5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)16-13-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFHLKSBQUUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NSC(=N2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The cyclocondensation of thiosemicarbazide with carbonyl-containing precursors forms the backbone of 1,2,4-thiadiazole synthesis. For 5-chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole, this involves reacting 3,4-dimethoxyphenylacetonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur atom on the nitrile carbon, followed by cyclodehydration to form the thiadiazole core .
Chlorination at the 5-position is achieved in situ using phosphorus pentachloride (PCl₅), which acts as both a cyclizing agent and chlorinating agent. Optimal conditions involve refluxing in anhydrous ethanol at 80°C for 6–8 hours, yielding 78–82% pure product . Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Nitrile:PCl₅) | 1:1.2 | Maximizes chlorination efficiency |
| Solvent | Anhydrous ethanol | Prevents hydrolysis of PCl₅ |
| Temperature | 80°C | Balances reaction rate and decomposition |
This method’s limitation lies in the hygroscopic nature of PCl₅, requiring rigorous anhydrous conditions. Post-reaction purification via recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity to >95% .
Solid-Phase Synthesis via Mechanochemical Activation
Solid-phase synthesis, exemplified in patent CN103936691A, offers a solvent-free route with reduced environmental impact. Here, 3,4-dimethoxyphenylacetic acid is ground with thiosemicarbazide and PCl₅ in a 1:1:1.2 molar ratio at room temperature . The mechanochemical activation facilitates rapid cyclization (<30 minutes) and eliminates solvent recovery steps.
Key advantages include:
-
Yield Enhancement : 91% isolated yield due to minimized side reactions.
-
Scalability : Continuous ball-milling reactors enable kilogram-scale production.
-
Safety : Reduced exposure to volatile chlorinating agents.
Post-reaction neutralization with sodium bicarbonate (pH 8–8.2) precipitates the crude product, which is recrystallized from ethyl acetate. This method’s industrial viability is underscored by its adoption in pilot plants for analogous thiadiazoles .
Metal-Catalyzed Cyclization Strategies
Transition metal catalysts, particularly FeCl₃, accelerate thiadiazole formation under milder conditions. In a modified approach, 3,4-dimethoxyphenylthioamide is treated with FeCl₃ (0.3 equiv) in toluene at 60°C, inducing cyclization via sulfur abstraction . Subsequent chlorination with SOCl₂ introduces the 5-chloro substituent, achieving 73% overall yield.
Mechanistic Insight :
FeCl₃ coordinates to the thioamide’s sulfur, polarizing the C–S bond and facilitating intramolecular attack by the adjacent nitrogen. This stepwise mechanism reduces energy barriers compared to thermal cyclization .
| Catalyst | Temperature | Yield | Byproducts |
|---|---|---|---|
| FeCl₃ | 60°C | 73% | <5% |
| None | 80°C | 68% | 12% |
While FeCl₃ improves kinetics, catalyst recovery remains challenging, necessitating cost-benefit analyses for large-scale applications.
Two-Step Synthesis via Thiosemicarbazone Intermediates
Thiosemicarbazones serve as versatile precursors for 1,2,4-thiadiazoles. Reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide in ethanol forms the corresponding thiosemicarbazone, which undergoes oxidative cyclization using iodine (I₂) in DMSO . Chlorination is achieved separately using N-chlorosuccinimide (NCS) in acetonitrile, enabling precise control over substitution.
Optimized Conditions :
-
Oxidation : 0.1 M I₂ in DMSO, 25°C, 2 hours (89% conversion).
-
Chlorination : 1.5 equiv NCS, 50°C, 4 hours (76% yield).
This modular approach allows independent optimization of cyclization and chlorination, though it introduces additional purification steps.
Comparative Analysis of Synthetic Routes
The table below evaluates the four methods based on critical metrics:
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclocondensation | 82 | 95 | Moderate | 120 |
| Solid-Phase | 91 | 98 | High | 90 |
| FeCl₃-Catalyzed | 73 | 92 | Low | 150 |
| Thiosemicarbazone Route | 76 | 89 | Moderate | 180 |
The solid-phase method emerges as the most economically and environmentally viable, whereas the thiosemicarbazone route offers flexibility for structural analogs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 5 undergoes nucleophilic substitution with various nucleophiles, enabling structural diversification:
Mechanistic studies confirm an S<sub>N</sub>Ar (nucleophilic aromatic substitution) pathway, where the electron-withdrawing thiadiazole ring activates the chloro group for displacement . The 3,4-dimethoxyphenyl substituent enhances ring stability without sterically hindering substitution.
Condensation Reactions
The thiadiazole nitrogen atoms participate in condensation reactions to form fused heterocycles:
-
With Hydrazines :
Reacting with hydrazine hydrate in ethanol under reflux forms pyrazole-thiadiazole hybrids via cyclocondensation . For example: -
With Carbonyl Compounds :
Condensation with aldehydes (e.g., benzaldehyde) in acidic media produces Schiff base derivatives. These reactions typically achieve 70–82% yields and are pH-dependent .
Cross-Coupling Reactions
The chloro group facilitates transition-metal-catalyzed couplings:
The 3,4-dimethoxyphenyl group does not interfere with catalytic cycles, enabling efficient C–C and C–N bond formation .
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the thiadiazole ring undergoes cleavage:
-
Acidic Hydrolysis :
Concentrated HCl at 100°C opens the ring to form thiourea intermediates, which rearrange into thiazolidinones : -
Alkaline Degradation :
NaOH in aqueous ethanol generates sulfhydryl-containing fragments, useful for synthesizing disulfide derivatives .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the meta position relative to methoxy groups. Reactions occur under mild conditions (25–50°C) with regioselectivity confirmed by <sup>1</sup>H-NMR.
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage, yielding chloro-phenylisothiocyanate intermediates. This pathway is exploited in photodynamic therapy research .
Scientific Research Applications
Chemistry
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole serves as a building block for synthesizing more complex heterocyclic compounds. Its unique thiadiazole structure allows for diverse chemical reactions such as oxidation and substitution .
This compound has been investigated for its potential antimicrobial and antifungal properties. Studies indicate that it may inhibit key enzymes in bacterial and fungal cells .
Biological Activity Summary:
| Activity Type | Mechanism | Potential Targets |
|---|---|---|
| Antimicrobial | Inhibition of enzymes | Bacterial and fungal cells |
| Anticancer | Induction of apoptosis | Cancer cell lines |
Pharmaceutical Development
Research highlights the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines including human leukemia and solid tumors . The mechanism involves the activation of specific signaling pathways leading to cell death.
Case Study: Anticancer Properties
A review of thiadiazole derivatives demonstrated that compounds similar to this compound exhibit cytotoxic effects on several cancer types:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial or fungal cells. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
5-Chloro-3-phenyl-1,2,4-thiadiazole
5-Chloro-3-(2,3-dimethoxyphenyl)-1,2,4-thiadiazole
- Structure : Methoxy groups at positions 2 and 3 on the phenyl ring.
- Synthesis : Prepared via Suzuki-Miyaura coupling, similar to the target compound .
- Bioactivity : The positional isomerism of methoxy groups may alter binding to enzymes like PI3Kδ, as seen in related dimethoxyphenyl-thiadiazole hybrids .
5-Chloro-3-(4-cyanophenyl)-1,2,4-thiadiazole
- Structure: Contains a cyano group instead of methoxy substituents.
- Melting point >250°C, indicating high thermal stability .
Pharmacological Comparisons
Anticancer Activity
Anti-inflammatory and Antimicrobial Potential
- 3-(3,4-Dimethoxyphenyl)-1,2,4-triazole-5-thiol Derivatives : Exhibit anti-inflammatory activity via COX-2 inhibition, suggesting the dimethoxyphenyl moiety’s role in modulating inflammation .
- 5-Amino-1,3,4-thiadiazole-2-sulfonamides: Broad-spectrum antimicrobial activity, highlighting the importance of sulfonamide groups, which the target compound lacks .
Cross-Coupling Reactions
Alternative Routes
- Nucleophilic Substitution : Used for 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole, where chloromethyl groups enable further functionalization . This method could adapt to introduce dimethoxyphenyl groups via Grignard reactions.
Physicochemical and Computational Data
Table 1: Comparative Physicochemical Properties
*Calculated using fragment-based methods.
Computational Insights
- QSAR Models : Thiadiazole-triazole hybrids show predictive bioactivity against EGFR kinase, a target in lung cancer. The target compound’s dimethoxyphenyl group may enhance binding via hydrophobic pockets .
Biological Activity
5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring with a chloro substituent and a methoxy-substituted phenyl group. The presence of these functional groups enhances its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 196.66 g/mol.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. Studies indicate that derivatives of thiadiazole can inhibit bacterial growth and show antifungal properties.
- Study Findings : A study reported that thiadiazole derivatives demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
Antifungal Activity
The compound has also been evaluated for its antifungal properties. It has shown activity against common fungal strains, including Candida albicans.
- Research Evidence : In vitro tests revealed that certain thiadiazole derivatives had MIC values lower than those of established antifungals like itraconazole . This suggests potential applications in treating fungal infections.
Anticancer Activity
This compound has been investigated for its anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.
- Case Studies :
- A study highlighted that the compound exhibited cytotoxic effects on breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL . This indicates potent growth inhibitory activity.
- Another investigation focused on its effects on human hepatocellular carcinoma (HepG2) cells, demonstrating significant antiproliferative activity .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Its structure allows it to cross cellular membranes effectively, enhancing bioavailability and interaction with targets such as proteins and nucleic acids .
Research Applications
The compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its applications extend beyond biology into materials science for creating polymers with specific electronic or optical properties .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 5-Chloro-3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazole to maximize yield and purity?
- Methodology :
- Use phosphorus oxychloride (POCl₃) as a cyclizing agent under reflux (90°C for 3–4 hours) to facilitate heterocycle formation .
- Purify via recrystallization from a DMSO/water (2:1) mixture after adjusting pH to 8–9 with ammonia to precipitate the product .
- Monitor reaction progress using thin-layer chromatography (TLC) to optimize stopping points and minimize side products .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodology :
- IR Spectroscopy : Identify characteristic absorptions for thiadiazole rings (~650–750 cm⁻¹) and methoxy groups (~2850–2950 cm⁻¹) .
- ¹H NMR : Confirm substitution patterns via aromatic proton splitting (e.g., 3,4-dimethoxyphenyl protons at δ 6.8–7.4 ppm) and methoxy singlet peaks (δ ~3.8 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve efficiency compared to classical methods?
- Methodology :
- Microwave irradiation reduces reaction times (e.g., 30 minutes vs. 3 hours under reflux) by enhancing reaction kinetics, as demonstrated for analogous thiadiazole-triazole hybrids .
- Compare purity and yield using HPLC or GC-MS; microwave methods often achieve >85% yield with fewer side products .
- Example Data :
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Reflux | 3 hrs | 72 | 90 |
| Microwave | 30 min | 89 | 95 |
Q. What computational strategies predict the bioactivity of this compound?
- Methodology :
- Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) to assess binding affinity .
- Validate predictions with in vitro assays (e.g., antimicrobial testing against E. coli and S. aureus) .
- Use QSAR models to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivity .
Q. How can researchers resolve contradictions in reported synthetic yields for similar thiadiazoles?
- Methodology :
- Systematically vary parameters (solvent polarity, catalyst concentration) using a design-of-experiments (DoE) approach .
- Analyze impurities via LC-MS to identify side products (e.g., uncyclized intermediates) that reduce yield .
- Cross-reference reaction conditions with literature: POCl₃ stoichiometry and temperature are critical for reproducibility .
Q. What strategies are effective for synthesizing metal complexes with this compound?
- Methodology :
- React with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water under nitrogen to prevent oxidation .
- Characterize complexes via cyclic voltammetry to assess redox behavior and fluorescence spectroscopy for ligand-metal charge transfer analysis .
- Example Application : Cu(II) complexes of thiadiazoles show enhanced antifungal activity compared to ligands alone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
